molecular formula C10H18O4 B14526127 Acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol CAS No. 62365-04-2

Acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol

Cat. No.: B14526127
CAS No.: 62365-04-2
M. Wt: 202.25 g/mol
InChI Key: NPZRXAAZBFJAPK-UHFFFAOYSA-N
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Description

Acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol is an organic compound that combines the properties of acetic acid and a pyran derivative This compound is of interest due to its unique structure, which includes a pyran ring substituted with dimethyl groups and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2,5-dimethyl-3,4-dihydropyran with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The pyran ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield acetic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol involves its interaction with various molecular targets. The methanol moiety can participate in hydrogen bonding and other interactions with enzymes or receptors. The pyran ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3,4-dihydropyran: A precursor in the synthesis of the target compound.

    Acetic acid: A simple carboxylic acid with widespread applications.

    Methanol: A common alcohol used in various chemical reactions.

Uniqueness

Acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and interactions. Its versatility makes it valuable in both research and industrial applications.

Properties

CAS No.

62365-04-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

acetic acid;(2,5-dimethyl-3,4-dihydropyran-2-yl)methanol

InChI

InChI=1S/C8H14O2.C2H4O2/c1-7-3-4-8(2,6-9)10-5-7;1-2(3)4/h5,9H,3-4,6H2,1-2H3;1H3,(H,3,4)

InChI Key

NPZRXAAZBFJAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(CC1)(C)CO.CC(=O)O

Origin of Product

United States

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